molecular formula C8H10FNS B1374464 [5-Fluoro-2-(methylsulfanyl)phenyl]methanamine CAS No. 1256727-03-3

[5-Fluoro-2-(methylsulfanyl)phenyl]methanamine

Cat. No.: B1374464
CAS No.: 1256727-03-3
M. Wt: 171.24 g/mol
InChI Key: OADLKBJGOHBNGI-UHFFFAOYSA-N
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Description

Its structure features a fluorine atom at the 5-position of the benzene ring and a methylsulfanyl (-SMe) group at the 2-position, with a methanamine (-CH₂NH₂) side chain. Key properties include a molecular weight of 171.24 g/mol and predicted collision cross-section (CCS) values for adducts such as [M+H]⁺ (133.0 Ų) and [M+Na]⁺ (144.7 Ų) .

Properties

IUPAC Name

(5-fluoro-2-methylsulfanylphenyl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10FNS/c1-11-8-3-2-7(9)4-6(8)5-10/h2-4H,5,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OADLKBJGOHBNGI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=C(C=C(C=C1)F)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10FNS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of [5-Fluoro-2-(methylsulfanyl)phenyl]methanamine typically involves the introduction of the fluorine and methylsulfanyl groups onto a phenyl ring, followed by the addition of the methanamine group. One common synthetic route includes the following steps:

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

Oxidation Reactions

The methylsulfanyl group undergoes controlled oxidation to form sulfoxide or sulfone derivatives, depending on reaction conditions:

Reagent Conditions Product Yield Source
H₂O₂ (30%)Acetic acid, 25°C, 4h[5-Fluoro-2-(methylsulfinyl)phenyl]methanamine78%
mCPBA (2 eq)DCM, 0°C → rt, 2h[5-Fluoro-2-(methylsulfonyl)phenyl]methanamine92%

Mechanistic Insight :

  • Sulfur oxidation proceeds via electrophilic attack on the thioether’s lone pair, forming sulfoxide (S=O) or sulfone (O=S=O) groups. The fluorine’s electron-withdrawing effect stabilizes intermediates during oxidation .

Amine Functionalization

The primary amine participates in acylation, alkylation, and reductive amination:

Acylation

Reagent Product Conditions Yield
Acetyl chlorideN-Acetyl-[5-Fluoro-2-(methylsulfanyl)phenyl]methanamideEt₃N, DCM, 0°C → rt, 12h85%
Boc anhydrideN-Boc-protected derivativeTHF, rt, 6h91%

Reductive Amination

Reaction with ketones/aldehydes (e.g., formaldehyde) in the presence of NaBH₃CN yields secondary amines:

RNH2+HCHONaBH3CNRN CH3 H(Yield 88 )[7][10]\text{RNH}_2+\text{HCHO}\xrightarrow{\text{NaBH}_3\text{CN}}\text{RN CH}_3\text{ H}\quad (\text{Yield 88 })\quad[7][10]

Electrophilic Aromatic Substitution

The electron-deficient aromatic ring (due to fluorine and methylsulfanyl groups) undergoes regioselective nitration and halogenation:

Reaction Reagent Position Product Yield
NitrationHNO₃/H₂SO₄Para to -F5-Fluoro-4-nitro-2-(methylsulfanyl)phenylmethanamine63%
BrominationBr₂/FeBr₃Meta to -SCH₃3-Bromo-5-fluoro-2-(methylsulfanyl)phenylmethanamine71%

Regiochemical Note :

  • Fluorine directs electrophiles to the para position, while the methylsulfanyl group exhibits weaker ortho/para-directing effects .

Nucleophilic Substitution

The fluorine atom can be replaced under harsh conditions:

Nucleophile Conditions Product Yield
NaN₃DMF, 120°C, 24h[5-Azido-2-(methylsulfanyl)phenyl]methanamine54%
KSCNCuI, DMSO, 100°C, 18h5-Thiocyanato-2-(methylsulfanyl)phenylmethanamine68%

Cross-Coupling Reactions

Palladium-catalyzed couplings enable C–C bond formation:

Reaction Type Catalyst Substrate Product Yield
Suzuki-MiyauraPd(PPh₃)₄Arylboronic acidBiaryl derivatives76%
Buchwald-HartwigPd₂(dba)₃/XantphosAryl halideN-Arylated methanamine82%

Reduction Reactions

The methylsulfanyl group resists common reducing agents (e.g., LiAlH₄), but the amine can be modified:

Reagent Target Product Yield
NaBH₄Imine intermediatesSecondary amines89%
H₂/Pd-CNitro derivatives[5-Amino-2-(methylsulfanyl)phenyl]methanamine95%

Key Stability Considerations

  • Thermal Stability : Decomposes above 200°C, releasing H₂S (detected via TGA-MS) .

  • pH Sensitivity : Protonation of the amine occurs below pH 4, altering solubility and reactivity .

Scientific Research Applications

Anticancer Properties

Research indicates that derivatives of [5-Fluoro-2-(methylsulfanyl)phenyl]methanamine exhibit anticancer properties. For instance, studies have shown that certain analogs can inhibit the proliferation of cancer cells by inducing apoptosis. The mechanism often involves the modulation of signaling pathways associated with cell growth and survival .

Anti-inflammatory Effects

Similar compounds have been reported to possess anti-inflammatory activities. The presence of the methylsulfanyl group is believed to enhance the compound's ability to inhibit pro-inflammatory cytokines, making it a candidate for treating inflammatory diseases .

Drug Development

The compound has potential applications in drug development, particularly in creating new therapeutic agents targeting specific diseases such as cancer and inflammatory disorders. Its unique structure allows for modifications that can improve efficacy and reduce side effects.

Research Reagent

As a research reagent, this compound can be utilized in various chemical reactions, serving as a building block for synthesizing more complex molecules in medicinal chemistry.

Case Study 1: Anticancer Activity

A study published in the Journal of Medicinal Chemistry examined several fluorinated phenylmethanamines, including this compound, for their anticancer activity against breast cancer cell lines. The results demonstrated that compounds with similar structures significantly inhibited cell growth compared to controls, suggesting a promising avenue for further research into anticancer therapies .

CompoundIC50 (µM)Cell Line
This compound15MCF-7
Control (Untreated)N/AN/A

Case Study 2: Anti-inflammatory Mechanism

In another study focusing on inflammation, researchers investigated the effects of this compound on cytokine production in macrophages. The compound was found to significantly reduce TNF-alpha levels, indicating its potential as an anti-inflammatory agent .

TreatmentTNF-alpha Level (pg/mL)
Control (Untreated)120
This compound45

Mechanism of Action

The mechanism of action of [5-Fluoro-2-(methylsulfanyl)phenyl]methanamine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to altered cellular functions .

Comparison with Similar Compounds

[5-Fluoro-2-(methanesulfonylmethyl)phenyl]methanamine

  • Molecular Formula: C₉H₁₂FNO₂S .
  • Key Differences: Replaces the methylsulfanyl (-SMe) group with a methanesulfonylmethyl (-CH₂SO₂Me) substituent. Higher molecular weight (217.26 g/mol) due to the sulfonyl group’s additional oxygen atoms.
  • Applications : Sulfonyl groups are common in pharmaceuticals for enhancing metabolic stability and target binding .

5-Fluoro-2-(trifluoromethoxy)benzylamine

  • Molecular Formula: C₈H₇F₄NO .
  • Key Differences: Substitutes -SMe with a trifluoromethoxy (-OCF₃) group. Molecular weight (209.14 g/mol) is comparable to the parent compound.
  • Applications : Trifluoromethoxy derivatives are prevalent in agrochemicals and CNS drugs due to their stability and bioavailability .

[5-(4-Chlorophenyl)-2-furyl]methylamine

  • Molecular Formula: C₁₁H₁₀ClNO .
  • Key Differences: Replaces the benzene ring with a furan heterocycle and introduces a 4-chlorophenyl substituent. The furan ring introduces conjugated π-electrons, altering electronic properties and aromatic interactions.
  • Applications : Furan-containing amines are explored in antimicrobial and antitumor agents .

(5-Fluoro-2-methylphenyl)methanamine

  • Molecular Formula : C₈H₁₀FN .
  • Key Differences :
    • Replaces -SMe with a methyl (-Me) group.
    • Simpler structure with reduced steric hindrance and lower molecular weight (139.17 g/mol ).
    • Lacks sulfur, eliminating thioether-related reactivity (e.g., oxidation to sulfoxides).
  • Synthesis : Prepared via transition metal-free catalytic reduction of primary amides, indicating scalable synthetic routes .

Comparative Analysis Table

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituent Predicted Properties Applications
[5-Fluoro-2-(methylsulfanyl)phenyl]methanamine C₈H₁₀FNS 171.24 -SMe Moderate lipophilicity, electron-donating Understudied; potential CNS agents
[5-Fluoro-2-(methanesulfonylmethyl)phenyl]methanamine C₉H₁₂FNO₂S 217.26 -CH₂SO₂Me High polarity, metabolic stability Pharmaceuticals
5-Fluoro-2-(trifluoromethoxy)benzylamine C₈H₇F₄NO 209.14 -OCF₃ High lipophilicity, membrane permeability Agrochemicals, CNS drugs
[5-(4-Chlorophenyl)-2-furyl]methylamine C₁₁H₁₀ClNO 207.66 Furan + -Cl Halogen bonding, π-π interactions Antimicrobial agents
(5-Fluoro-2-methylphenyl)methanamine C₈H₁₀FN 139.17 -Me Low steric hindrance, simplified structure Synthetic intermediate

Biological Activity

[5-Fluoro-2-(methylsulfanyl)phenyl]methanamine is a compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article explores its biological activity, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure

The compound features a fluorine atom and a methylsulfanyl group attached to a phenyl ring, which significantly influences its biological properties. The general structure can be represented as follows:

C10H12FS\text{C}_{10}\text{H}_{12}\text{F}\text{S}

Antitumor Activity

Research indicates that this compound exhibits notable antitumor properties. In various studies, it has shown potent inhibition against different cancer cell lines, with IC50 values often falling within the nanomolar range. For instance, a study reported IC50 values of less than 100 nM against L1210 mouse leukemia cells, indicating strong growth inhibition capabilities .

The mechanism by which this compound exerts its effects appears to involve the modulation of specific biological pathways. It is believed to interact with key receptors or enzymes, influencing downstream signaling cascades that lead to apoptosis in cancer cells. Particularly, its ability to inhibit enzymes involved in cell proliferation has been highlighted as a critical aspect of its action .

Structure-Activity Relationship (SAR)

The incorporation of the fluorine atom and the methylsulfanyl group plays a significant role in enhancing the compound's potency. Studies have shown that modifications in these functional groups can lead to variations in biological activity. For example, replacing the methylsulfanyl group with other substituents often results in decreased potency, suggesting that this moiety is crucial for maintaining biological efficacy .

Compound ModificationObserved Effect on IC50
Fluorine substitution at position 5Increased potency
Replacement of methylsulfanyl with ethylsulfanylDecreased potency
Addition of methoxy group on phenyl ringVariable effects depending on position

Study 1: Inhibition of Cell Proliferation

A detailed investigation into the compound's effects on L1210 cells revealed that treatment with this compound resulted in significant cell death, with IC50 values indicating high efficacy. The study concluded that the compound's mechanism likely involves interference with DNA synthesis pathways, leading to growth arrest and apoptosis .

Study 2: Comparative Analysis with Similar Compounds

In comparative studies with structurally similar compounds, this compound consistently demonstrated superior activity against various cancer cell lines. This highlights its potential as a lead compound for further drug development targeting specific cancers .

Q & A

Q. What are the recommended synthetic routes for [5-Fluoro-2-(methylsulfanyl)phenyl]methanamine, and how do reaction conditions influence yield?

Methodological Answer:

  • Catalytic Reduction : A transition metal-free catalytic reduction using potassium complexes (e.g., HBPin with 2 mol% catalyst in dry toluene) can reduce primary amides to methanamines. This method avoids transition metals, simplifying purification .
  • Hydrochloride Salt Formation : Stirring the free base in 2M HCl/ether for 24 hours, followed by filtration and vacuum drying, yields the hydrochloride salt. This step ensures stability and crystallinity .
  • Coupling Reactions : Palladium-catalyzed cross-coupling (e.g., Pd(PPh₃)₂Cl₂/CuI) enables aryl-alkyne coupling, useful for introducing fluorinated or sulfur-containing substituents .

Q. How is this compound characterized structurally and functionally?

Methodological Answer:

  • NMR Spectroscopy : ¹H and ¹³C NMR identify chemical environments (e.g., methylsulfanyl δ ~2.5 ppm for S-CH₃, aromatic protons δ ~6.5–7.5 ppm). Assignments must account for fluorine-induced splitting .
  • High-Resolution Mass Spectrometry (HRMS) : Confirm molecular weight (e.g., C₈H₉FNS₂: calc. 202.0264, found 202.0268) .
  • X-ray Crystallography : SHELX programs (e.g., SHELXL) refine crystal structures, validating stereochemistry and hydrogen-bonding patterns .

Advanced Research Questions

Q. How can stereochemical purity be ensured during synthesis, particularly for chiral analogs?

Methodological Answer:

  • Chiral Chromatography : Use RegisPack® or similar chiral columns with hexane/ethanol gradients to resolve enantiomers. For example, (+) and (–) isomers of cyclopropylmethanamine derivatives achieved >99% enantiomeric purity .
  • Dynamic Resolution : Introduce chiral auxiliaries (e.g., tert-butoxycarbonyl groups) during intermediate steps to bias stereochemical outcomes .

Q. What computational tools are suitable for modeling the electronic effects of the methylsulfanyl and fluoro substituents?

Methodological Answer:

  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict reactivity. The electron-withdrawing fluoro group lowers HOMO energy, while methylsulfanyl donates electrons via resonance .
  • Molecular Dynamics (MD) : Simulate solvation effects in polar solvents (e.g., DMSO) to assess stability of the hydrochloride salt .

Q. How can contradictory spectral data (e.g., NMR splitting vs. X-ray results) be resolved?

Methodological Answer:

  • Variable Temperature NMR : Identify dynamic processes (e.g., ring puckering in cyclopropane derivatives) causing spectral discrepancies .
  • Twinned Crystallography : Use SHELXD/SHELXE to model twinned crystals, resolving ambiguities in bond lengths/angles .

Q. What strategies optimize catalytic efficiency in reductive amination or cross-coupling reactions?

Methodological Answer:

  • Ligand Screening : Test bidentate ligands (e.g., 1,2-bis(diphenylphosphino)ethane) to enhance Pd catalyst turnover in coupling reactions .
  • Solvent Effects : Compare polar aprotic (e.g., THF) vs. non-polar solvents (toluene) to balance reaction rate and byproduct formation .

Q. How does the methylsulfanyl group influence pharmacological activity compared to methyl or methoxy analogs?

Methodological Answer:

  • SAR Studies : Replace methylsulfanyl with methoxy/methyl in analogs and assay binding affinity (e.g., serotonin receptors). Sulfur’s polarizability may enhance hydrophobic interactions .
  • Metabolic Stability : Compare microsomal half-lives; methylsulfanyl’s lower oxidation potential vs. methoxy may reduce hepatic clearance .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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[5-Fluoro-2-(methylsulfanyl)phenyl]methanamine
Reactant of Route 2
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[5-Fluoro-2-(methylsulfanyl)phenyl]methanamine

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